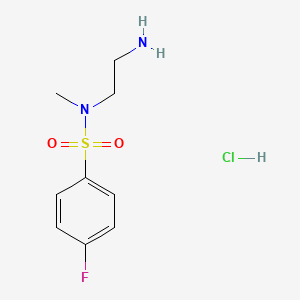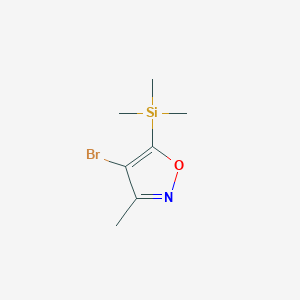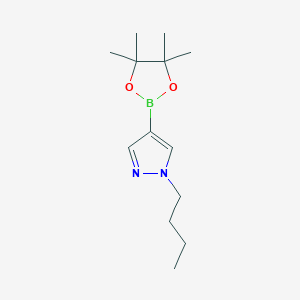
N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
Descripción general
Descripción
N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H14ClFN2O2S and its molecular weight is 268.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a derivative of sulfonamide, a class of compounds known for their diverse medicinal applications. Sulfonamide derivatives have been explored for their potential in treating a wide range of diseases due to their broad bioactive spectrum. These compounds, including this compound, are studied for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. Their versatility in drug design makes them a valuable asset in medicinal chemistry, offering new avenues for the development of drugs with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).
Environmental Impact and Degradation
The environmental persistence and degradation of sulfonamide derivatives, including this compound, have been subjects of research. Studies focus on understanding how these compounds, often used in pharmaceuticals and various industrial applications, behave in the environment. Research into the microbial degradation of polyfluoroalkyl chemicals sheds light on the potential environmental fate of sulfonamide derivatives. This knowledge is crucial for assessing the ecological impact of these compounds and developing strategies to mitigate their presence in natural ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Analytical Methods and Detection
The development of analytical methods for detecting and quantifying sulfonamide derivatives in various matrices is an important area of research. Techniques such as capillary electrophoresis have been applied to analyze sulfonamides, providing insights into their behavior and concentration levels in pharmaceutical formulations, environmental samples, and biological fluids. These analytical advancements are essential for quality control in pharmaceutical manufacturing, environmental monitoring, and clinical pharmacology, ensuring the safe and effective use of sulfonamide-based drugs (R. Hoff & T. B. Kist, 2009).
Mecanismo De Acción
Mode of Action
- , a related compound, provides some context. Tyramine acts as a catecholamine releasing agent, inducing the release of neurotransmitters like norepinephrine and dopamine .
Pharmacokinetics
- How efficiently the compound is absorbed depends on its physicochemical properties (e.g., lipophilicity). It may distribute to various tissues, including the central nervous system (if it crosses the blood-brain barrier). Enzymes like CYP2D6 and flavin-containing monooxygenase 3 may metabolize it . Elimination occurs via urine or bile.
Action Environment
- Tyramine-rich foods (e.g., aged cheeses, cured meats) can cause hypertensive crises when combined with monoamine oxidase inhibitors (MAOIs) . Environmental pH affects solubility and stability. Stability may vary at different temperatures.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXFZHADMPVUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)


